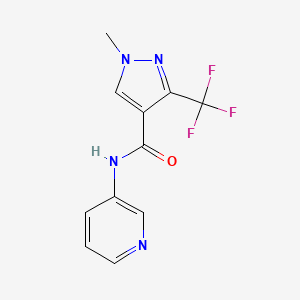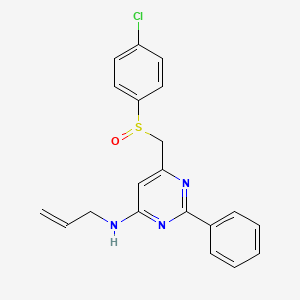
N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(3,4-dichlorophenyl)acetamide
Vue d'ensemble
Description
N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(3,4-dichlorophenyl)acetamide, also known as BSOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BSOA is a member of the sulfinyl family of compounds and has demonstrated promising results in preclinical studies as an anti-inflammatory and anticancer agent. In
Applications De Recherche Scientifique
Synthesis and Characterization :The chemical compound N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(3,4-dichlorophenyl)acetamide and related compounds have been a subject of interest due to their potential pharmacological applications. The synthesis process of these compounds often involves a multi-step sequence, starting from specific precursors and involves various chemical reactions such as esterification, hydrazinolysis, and ring closure reactions. For instance, the synthesis of certain N-substituted acetamide derivatives involves the use of 4-chlorophenoxyacetic acid as a precursor, undergoing esterification, treatment with hydrazine hydrate, and further chemical modifications to yield the final compounds (Siddiqui et al., 2014). Structural characterizations of these synthesized compounds are typically confirmed through various spectroscopic methods such as IR, 1H-NMR, and EI-MS (Iqbal et al., 2017).
Pharmacological Evaluation and Molecular Docking :These compounds have been evaluated for their potential pharmacological properties, especially as antibacterial agents. In vitro screenings against various bacterial strains have revealed significant antibacterial activity. For example, one study found that specific synthesized derivatives exhibited remarkable activity against strains such as S.typhi, K.pneumonae, and S. aureus, with some compounds showing comparable or even superior activity to standard antibiotics like ciprofloxacin (Siddiqui et al., 2014). In addition to antibacterial properties, some compounds have also shown moderate anti-enzymatic potential and have been subjected to computational molecular docking studies to understand their interaction with target proteins and enzymes (Iqbal et al., 2017).
Safety and Cytotoxicity Evaluation :The safety profile of these compounds is an essential aspect of their pharmacological evaluation. Studies indicate that certain substitutions on the chemical moiety can lead to the discovery of less cytotoxic compounds. This implies that while maintaining pharmacological efficacy, it is possible to reduce the cytotoxicity, which is a crucial factor in drug development (Rani et al., 2016).
Propriétés
IUPAC Name |
N-[2-(4-bromophenyl)sulfinylethyl]-2-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NO2S/c17-12-2-4-13(5-3-12)23(22)8-7-20-16(21)10-11-1-6-14(18)15(19)9-11/h1-6,9H,7-8,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGHJAQLSBVLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)CCNC(=O)CC2=CC(=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(3,4-dichlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B3139202.png)
![(4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone](/img/structure/B3139203.png)

![4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole](/img/structure/B3139218.png)
![1-(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)-1-pentanone](/img/structure/B3139225.png)


![N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}cyclopropanecarboxamide](/img/structure/B3139241.png)
![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-4-fluorobenzenecarboxamide](/img/structure/B3139249.png)

![ethyl 1-{5-[(2,6-difluorobenzoyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3139271.png)

![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine](/img/structure/B3139300.png)
![5-{[4-(Tert-butyl)benzyl]sulfinyl}-4-methyl-1,2,3-thiadiazole](/img/structure/B3139302.png)